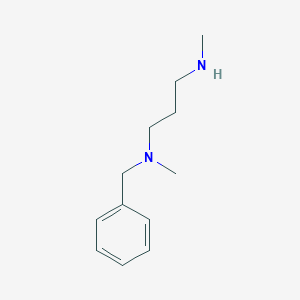

N1-Benzyl-N1,N3-dimethyl-1,3-propanediamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N'-benzyl-N,N'-dimethylpropane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2/c1-13-9-6-10-14(2)11-12-7-4-3-5-8-12/h3-5,7-8,13H,6,9-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDRZWWQEJJUXDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCN(C)CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20543368 | |

| Record name | N~1~-Benzyl-N~1~,N~3~-dimethylpropane-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20543368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60630-68-4 | |

| Record name | N~1~-Benzyl-N~1~,N~3~-dimethylpropane-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20543368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"N1-Benzyl-N1,N3-dimethyl-1,3-propanediamine" synthesis and characterization

An In-Depth Technical Guide to the Synthesis and Characterization of N1-Benzyl-N1,N3-dimethyl-1,3-propanediamine

Introduction

This compound is a substituted diamine featuring both a secondary and a tertiary amine within its structure. Its molecular architecture, combining a flexible aliphatic backbone with a rigid benzyl group, makes it a valuable building block and ligand in various chemical fields. Substituted diamines are critical in the development of pharmaceutical agents, as ligands for transition metal catalysts, and as key intermediates in organic synthesis.[1][2] This guide provides a comprehensive overview of a robust synthetic methodology for this compound and the rigorous analytical techniques required for its structural confirmation and purity assessment. The content is tailored for researchers and professionals in chemical synthesis and drug development, emphasizing the rationale behind procedural choices to ensure reproducibility and scientific integrity.

Synthesis Methodology: Reductive Amination

Rationale and Strategy

The synthesis of N-substituted amines can be approached through various methods. Direct alkylation of amines with alkyl halides is often plagued by a lack of selectivity, leading to multiple alkylations and a complex mixture of primary, secondary, tertiary, and even quaternary ammonium salts.[3] To circumvent these challenges, reductive amination stands out as a superior and highly controlled method for forming C-N bonds.[3][4]

This strategy involves the reaction of an amine with a carbonyl compound (an aldehyde or ketone) to form an intermediate iminium ion, which is then reduced in situ to the target amine.[3] The key advantage lies in its selectivity; the reaction is designed to favor mono-alkylation. For the synthesis of this compound, the logical precursors are N,N'-dimethyl-1,3-propanediamine and benzaldehyde . The use of a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), is crucial as it selectively reduces the iminium ion intermediate without affecting the starting aldehyde.[3]

Synthetic Pathway

The synthesis proceeds via a one-pot reaction where the secondary amine of N,N'-dimethyl-1,3-propanediamine nucleophilically attacks the carbonyl carbon of benzaldehyde. This is followed by dehydration to form a transient iminium ion, which is immediately reduced by the hydride reagent to yield the final tertiary amine product.

Caption: Reductive amination pathway for the synthesis of the target compound.

Reagents and Materials

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Supplier Example |

| N,N'-Dimethyl-1,3-propanediamine | C₅H₁₄N₂ | 102.18 | Sigma-Aldrich |

| Benzaldehyde | C₇H₆O | 106.12 | Sigma-Aldrich |

| Sodium Triacetoxyborohydride | C₆H₁₀BNaO₆ | 211.94 | Sigma-Aldrich |

| Dichloromethane (DCM), Anhydrous | CH₂Cl₂ | 84.93 | Fisher Scientific |

| Sodium Bicarbonate (Sat. aq. soln.) | NaHCO₃ | 84.01 | VWR |

| Magnesium Sulfate, Anhydrous | MgSO₄ | 120.37 | VWR |

| Round-bottom flask | - | - | - |

| Magnetic stirrer and stir bar | - | - | - |

| Separatory funnel | - | - | - |

| Rotary evaporator | - | - | - |

Experimental Protocol

-

Reaction Setup: To a 250 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add N,N'-dimethyl-1,3-propanediamine (1.0 eq). Dissolve the amine in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.

-

Addition of Aldehyde: Add benzaldehyde (1.05 eq) to the solution dropwise at room temperature while stirring. Allow the mixture to stir for 20 minutes to facilitate the formation of the iminium intermediate.

-

Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes. Causality Note: Portion-wise addition helps to control any potential exotherm and ensures a steady reduction rate. The reaction is typically stirred at room temperature for 12-18 hours.

-

Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 9:1 DCM/Methanol with 1% triethylamine) to observe the consumption of the starting materials.

-

Workup: Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator. The resulting crude oil is then purified by flash column chromatography on silica gel to yield the pure product.

Characterization

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized this compound.

Analytical Workflow

The synthesized and purified compound is subjected to a series of spectroscopic and analytical tests to provide orthogonal validation of its structure.

Caption: Workflow for the comprehensive characterization of the final compound.

Physicochemical Properties

The fundamental properties of the target molecule are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₀N₂ | [5] |

| Molecular Weight | 192.30 g/mol | [5] |

| IUPAC Name | N'-benzyl-N,N'-dimethylpropane-1,3-diamine | [5] |

| CAS Number | 60630-68-4 | [5] |

| Physical State | Predicted to be a liquid or low-melting solid | - |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structural elucidation of organic molecules.[1]

Protocol: A sample (5-10 mg) is dissolved in deuterated chloroform (CDCl₃) in an NMR tube. Spectra are recorded on a 400 MHz or higher spectrometer.[1]

Expected ¹H NMR Data (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.35 - 7.20 | Multiplet | 5H | Ar-H (Phenyl) |

| ~ 3.50 | Singlet | 2H | -CH₂-Ph (Benzylic) |

| ~ 2.45 | Triplet | 2H | -N-CH₂ -CH₂- |

| ~ 2.35 | Triplet | 2H | -CH₂-CH₂ -NH- |

| ~ 2.25 | Singlet | 3H | -N-CH₃ (Benzyl) |

| ~ 2.20 | Singlet | 3H | -NH-CH₃ |

| ~ 1.70 | Quintet | 2H | -CH₂-CH₂ -CH₂- |

| (Broad Signal) | - | 1H | -NH - (May not be visible) |

Expected ¹³C NMR Data (101 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~ 139.0 | Ar-C (Quaternary) |

| ~ 129.0 | Ar-C H |

| ~ 128.1 | Ar-C H |

| ~ 126.9 | Ar-C H |

| ~ 62.0 | C H₂-Ph (Benzylic) |

| ~ 57.0 | -N-C H₂-CH₂- |

| ~ 49.0 | -CH₂-C H₂-NH- |

| ~ 42.0 | -N-C H₃ (Benzyl) |

| ~ 36.0 | -NH-C H₃ |

| ~ 27.0 | -CH₂-C H₂-CH₂- |

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HR-MS) provides the exact mass of the molecule, which confirms the elemental composition.

Protocol: The sample is analyzed using an ESI (Electrospray Ionization) or EI (Electron Ionization) source.

-

Expected Exact Mass [M+H]⁺: Calculated for [C₁₂H₂₁N₂]⁺: 193.1705. Finding a mass that matches this value to within 5 ppm provides strong evidence for the chemical formula.[1]

-

Key Fragmentation Pattern (EI): A prominent fragment would be the tropylium ion at m/z 91, corresponding to the [C₇H₇]⁺ fragment from the benzyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule and to confirm the completion of the reaction.

Protocol: A drop of the purified liquid is placed between two NaCl salt plates to be analyzed as a thin film.[6]

| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibration |

| 3300 - 3500 | Weak/Absent | N-H stretch (Should be absent or very weak in pure product) |

| 3080, 3060, 3030 | Medium | Aromatic C-H stretch |

| 2940, 2860, 2820 | Strong | Aliphatic C-H stretch |

| ~ 2780 | Medium | Bohlmann band (indicative of tertiary amine) |

| 1600, 1495, 1450 | Medium | Aromatic C=C ring stretch |

| 1150 - 1050 | Strong | C-N stretch |

| 740, 700 | Strong | Monosubstituted benzene C-H out-of-plane bend |

Trustworthiness Insight: The most critical diagnostic feature in the IR spectrum is the disappearance of the N-H stretching band from the N,N'-dimethyl-1,3-propanediamine starting material (typically around 3300 cm⁻¹) and the absence of a strong C=O stretching band from benzaldehyde (around 1700 cm⁻¹).

Elemental Analysis

This technique provides the mass percentages of carbon, hydrogen, and nitrogen in the pure sample. The experimental values must align closely with the theoretical values calculated from the molecular formula.

| Element | Theoretical % |

| Carbon | 74.95% |

| Hydrogen | 10.48% |

| Nitrogen | 14.57% |

Conclusion

This guide outlines a reliable and efficient synthesis of this compound via reductive amination, a method chosen for its high selectivity and control. The comprehensive characterization workflow, employing NMR, MS, IR, and elemental analysis, provides a self-validating system to rigorously confirm the structure and purity of the final product. The detailed protocols and expected analytical data serve as a practical resource for researchers, enabling the confident synthesis and validation of this versatile chemical building block for applications in medicinal chemistry and materials science.

References

-

Segal, L., & Eggerton, F. V. (1961). Infrared Spectra of Ethylenediamine and the Dimethylethylenediamines. Applied Spectroscopy, 15(4), 116-117. Available at: [Link]

-

Gagnon, P. E., Boivin, J. L., & Jones, R. N. (1951). INFRARED SPECTRA – STRUCTURE CORRELATIONS OF N-SUBSTITUTED TRIFLUOROACETAMIDINES. Canadian Journal of Chemistry, 29(12), 1088-1094. Available at: [Link]

-

Pérez-Balado, C., et al. (2023). (S)-N1,N3-Dibenzyl-1-cyclohexyl-N1,N3-bis((R)-1-phenylethyl)propane-1,3-diamine. Molbank, 2023(1), M1549. Available at: [Link]

-

Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

-

ResearchGate. (n.d.). IR spectra of diamine. [Scientific Diagram]. Available at: [Link]

-

NIST. (n.d.). 1,3-Propanediamine, N,N-dimethyl-. NIST WebBook. Available at: [Link]

-

de Almeida, L. R., et al. (2002). Synthesis of Platinum Complexes from N-Benzyl-1,3-Propane-diamine Derivatives, Potential Antineoplastic Agents. Molecules, 7(4), 405-411. Available at: [Link]

-

Liu, Z., et al. (2013). Research about the Method of Synthesizing N,N-dimethyl- 1,3-propanediamine Continuously. Chemical Engineering Transactions, 32, 1153-1158. Available at: [Link]

-

PubChem. (n.d.). N,N'-Dimethyl-1,3-propanediamine. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. (n.d.). Benzyl(methyl)[3-(methylamino)propyl]amine. National Center for Biotechnology Information. Available at: [Link]

-

Wikipedia. (2023). N,N′-Dimethyl-1,3-propanediamine. Available at: [Link]

-

Chad's Prep. (2018). 22.4e Synthesis of Amines Reductive Amination. YouTube. Available at: [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of N1-Benzyl-N1,N3-dimethyl-1,3-propanediamine

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

N1-Benzyl-N1,N3-dimethyl-1,3-propanediamine is a substituted diamine with potential applications in various fields of chemical synthesis and drug development. Its structure, featuring both a benzyl group and two methyl groups on the propanediamine backbone, imparts a unique combination of steric and electronic properties that can influence its reactivity, coordination chemistry, and biological activity. Understanding the fundamental physicochemical properties of this compound is paramount for its effective utilization in research and development, enabling predictions of its behavior in different solvent systems, its potential for forming salts, and its structural elucidation.

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound. Recognizing the current scarcity of publicly available experimental data for this specific molecule, this document also serves as a practical manual, offering detailed, field-proven experimental protocols for the determination of its key physicochemical characteristics. This approach is designed to empower researchers to generate reliable data in their own laboratories, ensuring a solid foundation for further investigation and application.

Chemical Identity and Computed Properties

A foundational step in the characterization of any chemical entity is the confirmation of its identity and the theoretical calculation of its basic molecular properties. These computed values, while not a substitute for experimental data, provide valuable initial parameters for experimental design and data interpretation.

Chemical Structure and Identifiers

-

IUPAC Name: N'-benzyl-N,N'-dimethylpropane-1,3-diamine[1]

-

CAS Number: 60630-68-4[1]

-

Molecular Formula: C₁₂H₂₀N₂[1]

-

Molecular Weight: 192.30 g/mol [1]

-

Canonical SMILES: CNCCCN(C)CC1=CC=CC=C1[1]

-

InChI Key: CDRZWWQEJJUXDS-UHFFFAOYSA-N[1]

Computed Physicochemical Data

The following table summarizes the key computed physicochemical properties for this compound, as sourced from the PubChem database. These values are derived from computational models and should be considered as estimates pending experimental verification.[1]

| Property | Value | Source |

| XLogP3-AA | 1.7 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 6 | PubChem[1] |

| Exact Mass | 192.162648646 Da | PubChem[1] |

| Topological Polar Surface Area | 15.3 Ų | PubChem[1] |

| Heavy Atom Count | 14 | PubChem[1] |

| Complexity | 130 | PubChem[1] |

Synthesis and Purification

While specific literature detailing the synthesis of this compound is not abundant, a plausible synthetic route can be proposed based on established methodologies for the synthesis of N-substituted diamines. A common approach involves the reductive amination of a suitable aldehyde with a diamine, followed by N-methylation.

Proposed Synthetic Pathway

A logical synthetic approach would involve a two-step process:

-

Reductive Amination: Reaction of benzaldehyde with N,N'-dimethyl-1,3-propanediamine. The initial imine formation is followed by reduction, typically with a hydride reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB), to yield the target secondary amine.

-

Purification: The crude product would then be purified using standard laboratory techniques such as column chromatography on silica gel or distillation under reduced pressure to isolate the final product of high purity.

The following diagram illustrates the proposed synthetic workflow.

Experimental Determination of Physicochemical Properties

The following sections provide detailed, step-by-step protocols for the experimental determination of key physicochemical properties. These methodologies are based on standard laboratory practices and can be readily adapted for the characterization of this compound.

Determination of Boiling Point

The boiling point is a fundamental physical property that provides an indication of the volatility of a substance. For a novel compound, a micro-boiling point determination method is often preferred to conserve material.

Protocol: Micro-Boiling Point Determination using a Thiele Tube

-

Apparatus Setup:

-

Securely attach a small test tube containing 0.5 mL of the sample to a thermometer using a rubber band or wire.

-

Place a capillary tube, sealed at one end, into the test tube with the open end submerged in the sample.

-

Insert the thermometer and test tube assembly into a Thiele tube filled with a high-boiling mineral oil, ensuring the sample is below the oil level.

-

-

Heating:

-

Gently heat the side arm of the Thiele tube with a micro-burner or heating mantle. The design of the Thiele tube ensures uniform heating of the oil bath through convection.

-

Observe the capillary tube. As the temperature rises, air trapped in the capillary will expand and exit as a slow stream of bubbles.

-

-

Observation and Measurement:

-

Continue gentle heating until a continuous and rapid stream of bubbles emerges from the capillary tube. This indicates that the vapor pressure of the sample is equal to the atmospheric pressure.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to be drawn back into the capillary tube.

-

-

Validation:

-

Repeat the measurement at least two more times to ensure reproducibility. The values should agree within 1-2 °C.

-

Determination of Melting Point

For solid derivatives or salts of this compound, the melting point is a crucial indicator of purity.

Protocol: Capillary Melting Point Determination

-

Sample Preparation:

-

Ensure the sample is completely dry and finely powdered.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

-

Apparatus:

-

Use a calibrated digital melting point apparatus.

-

-

Measurement:

-

Place the capillary tube in the sample holder of the apparatus.

-

Set a rapid heating rate to quickly approach the expected melting point (if unknown, a preliminary rapid scan can be performed).

-

Once the temperature is within 20 °C of the expected melting point, reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The melting point is reported as this range.

-

-

Purity Indication:

-

A sharp melting point range (0.5-1 °C) is indicative of a pure compound. A broad melting point range suggests the presence of impurities.

-

Determination of pKa

The pKa values of the two amine groups in this compound are critical for understanding its ionization state at different pH values, which is essential for applications in drug development and formulation.

Protocol: Potentiometric Titration

-

Materials and Reagents:

-

Calibrated pH meter and electrode.

-

Magnetic stirrer and stir bar.

-

25 mL burette.

-

Standardized 0.1 M HCl and 0.1 M NaOH solutions.

-

A solution of the compound (e.g., 0.01 M) in deionized water or a suitable co-solvent if solubility is low.

-

-

Procedure:

-

Place a known volume of the sample solution in a beaker with a magnetic stir bar.

-

If necessary, adjust the initial pH to the acidic range (e.g., pH 2) with the standardized HCl.

-

Begin the titration by adding small, precise increments of the standardized NaOH solution.

-

Record the pH after each addition, allowing the reading to stabilize.

-

Continue the titration until the pH reaches the basic range (e.g., pH 12).

-

-

Data Analysis:

-

Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

-

The pKa values correspond to the pH at the half-equivalence points. For a diamine, two inflection points and therefore two pKa values are expected.

-

The equivalence points can be determined from the points of maximum slope on the titration curve (the first derivative of the curve). The pKa is the pH at half the volume of titrant added to reach the equivalence point.

-

Spectroscopic Characterization

Spectroscopic analysis is indispensable for the structural elucidation and confirmation of the identity of this compound.

3.4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).

-

Expected Signals: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the benzyl group, the benzylic methylene protons, the aliphatic methylene protons of the propane backbone, and the N-methyl protons. The integration of these signals should correspond to the number of protons in each environment.

-

-

¹³C NMR Spectroscopy:

-

Sample Preparation: A more concentrated sample (20-50 mg) is typically required.

-

Expected Signals: The proton-decoupled ¹³C NMR spectrum will show separate signals for each unique carbon atom in the molecule, including the aromatic carbons, the benzylic carbon, the aliphatic carbons, and the N-methyl carbons.

-

3.4.2. Infrared (IR) Spectroscopy

-

Sample Preparation: As a liquid, the IR spectrum can be obtained as a thin film between two NaCl or KBr plates.

-

Expected Absorptions:

-

C-H stretching (aromatic): ~3030-3100 cm⁻¹

-

C-H stretching (aliphatic): ~2800-3000 cm⁻¹

-

N-H stretching (secondary amine): A weak to medium band around 3300-3500 cm⁻¹ may be present, depending on hydrogen bonding.

-

C=C stretching (aromatic): ~1450-1600 cm⁻¹

-

C-N stretching: ~1000-1200 cm⁻¹

-

3.4.3. Mass Spectrometry (MS)

-

Ionization Method: Electron Ionization (EI) or Electrospray Ionization (ESI) can be used. ESI is a softer ionization technique that is likely to show a prominent protonated molecular ion [M+H]⁺.

-

Expected Molecular Ion: The mass spectrum should show a molecular ion peak (or protonated molecular ion) corresponding to the molecular weight of the compound (192.30 g/mol ).

-

Fragmentation Pattern: The fragmentation pattern can provide further structural information. Common fragmentation pathways for such molecules include cleavage at the C-C bonds of the propane backbone and loss of the benzyl group.

Safety and Handling

Based on available GHS information for this compound, this compound should be handled with appropriate caution.[1]

-

Hazards:

-

Recommended Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

-

Potential Applications

While specific applications for this compound are not extensively documented in publicly available literature, its structure suggests potential utility in several areas:

-

Ligand in Coordination Chemistry: The two nitrogen atoms can act as a bidentate ligand to coordinate with metal ions, forming stable chelate complexes. These complexes could have applications in catalysis or as imaging agents.

-

Building Block in Organic Synthesis: The presence of a secondary amine allows for further functionalization, making it a potentially useful intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

-

Precursor for Quaternary Ammonium Compounds: The tertiary amine can be quaternized to form quaternary ammonium salts, which are a class of compounds with diverse applications, including as phase-transfer catalysts and antimicrobial agents.

Conclusion

This technical guide has provided a comprehensive overview of the known and predicted physicochemical properties of this compound. While a significant portion of the experimental data for this specific compound remains to be published, the detailed protocols provided herein offer a clear and reliable pathway for researchers to characterize this molecule in their own laboratories. The combination of computed data, proposed synthetic strategies, detailed experimental methodologies, and safety information makes this guide a valuable resource for any scientist or researcher interested in exploring the potential of this compound in their field of work. The generation and dissemination of experimental data for this and other novel chemical entities are crucial for advancing chemical science and its applications.

References

-

PubChem. Benzyl(methyl)[3-(methylamino)propyl]amine. National Center for Biotechnology Information. [Link]

-

PubChem. N'-benzyl-N,N-dimethylpropane-1,3-diamine. National Center for Biotechnology Information. [Link]

-

PubChem. N-benzylpropane-1,3-diamine. National Center for Biotechnology Information. [Link]

-

PubChem. Benzyl(methyl)[3-(methylamino)propyl]amine. National Center for Biotechnology Information. [Link]

Sources

Characterization of N¹-Benzyl-N¹,N³-dimethyl-1,3-propanediamine: A Spectroscopic Guide

Affiliation: Gemini Advanced Synthetics and Analysis

Abstract: This technical guide provides a comprehensive overview of the key spectroscopic techniques for the structural elucidation and characterization of N¹-Benzyl-N¹,N³-dimethyl-1,3-propanediamine. In the absence of publicly available experimental spectra for this specific compound, this document presents a detailed predictive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, it outlines standardized, field-proven protocols for acquiring such data, offering valuable insights for researchers in synthetic chemistry and drug development.

Introduction

N¹-Benzyl-N¹,N³-dimethyl-1,3-propanediamine, with the chemical formula C₁₂H₂₀N₂ and a molecular weight of 192.30 g/mol , is a diamine with potential applications in various fields of chemical synthesis and pharmaceutical research. Its structure, featuring both a secondary and a tertiary amine, as well as an aromatic benzyl group, gives it a unique combination of properties that are of interest for catalysis, ligand synthesis, and as a building block for more complex molecules.

Accurate structural characterization is a cornerstone of chemical research and development. This guide provides a detailed roadmap for the spectroscopic analysis of N¹-Benzyl-N¹,N³-dimethyl-1,3-propanediamine, empowering researchers to confidently identify and assess the purity of this compound.

Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic data for N¹-Benzyl-N¹,N³-dimethyl-1,3-propanediamine. These predictions are based on established principles of spectroscopy and analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.

The proton NMR spectrum is expected to provide a wealth of information regarding the number of different types of protons and their neighboring environments.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.20 - 7.40 | Multiplet | 5H | Ar-H | Protons on the phenyl ring of the benzyl group. |

| ~ 3.55 | Singlet | 2H | Ar-CH₂ -N | Methylene protons of the benzyl group. |

| ~ 2.45 | Triplet | 2H | N-CH₂ -CH₂ | Methylene protons adjacent to the secondary amine. |

| ~ 2.35 | Singlet | 3H | N-CH₃ (secondary) | Methyl protons on the secondary amine. |

| ~ 2.25 | Triplet | 2H | CH₂-CH₂ -N | Methylene protons adjacent to the tertiary amine. |

| ~ 2.20 | Singlet | 3H | N-CH₃ (tertiary) | Methyl protons on the tertiary amine. |

| ~ 1.70 | Quintet | 2H | CH₂-CH₂ -CH₂ | Central methylene protons of the propane chain. |

| ~ 1.50 (broad) | Singlet | 1H | N-H | Proton of the secondary amine; may exchange with solvent. |

The carbon-13 NMR spectrum will indicate the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 140 | Quaternary Ar-C | Aromatic carbon attached to the methylene group. |

| ~ 129 | Ar-C H | Aromatic methine carbons. |

| ~ 128 | Ar-C H | Aromatic methine carbons. |

| ~ 127 | Ar-C H | Aromatic methine carbon. |

| ~ 62 | Ar-C H₂-N | Methylene carbon of the benzyl group. |

| ~ 58 | N-C H₂-CH₂ | Methylene carbon adjacent to the secondary amine. |

| ~ 56 | N-C H₂-CH₂ | Methylene carbon adjacent to the tertiary amine. |

| ~ 45 | N-C H₃ (tertiary) | Methyl carbon on the tertiary amine. |

| ~ 36 | N-C H₃ (secondary) | Methyl carbon on the secondary amine. |

| ~ 28 | CH₂-C H₂-CH₂ | Central methylene carbon of the propane chain. |

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~ 3300 - 3400 | Weak-Medium | N-H Stretch | Characteristic of a secondary amine. |

| ~ 3020 - 3080 | Medium | Aromatic C-H Stretch | Stretching vibrations of the C-H bonds on the phenyl ring. |

| ~ 2850 - 2960 | Strong | Aliphatic C-H Stretch | Stretching vibrations of the C-H bonds in the methyl and methylene groups. |

| ~ 1600, 1495, 1450 | Medium-Weak | C=C Stretch | Aromatic ring skeletal vibrations. |

| ~ 1465 | Medium | CH₂ Bend | Bending vibration of the methylene groups. |

| ~ 1100 - 1250 | Medium | C-N Stretch | Stretching vibrations of the carbon-nitrogen bonds. |

| ~ 690 - 770 | Strong | Aromatic C-H Bend | Out-of-plane bending of the C-H bonds on the monosubstituted phenyl ring. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Interpretation |

| 192 | Molecular Ion (M⁺) |

| 177 | [M - CH₃]⁺ |

| 101 | [M - C₇H₇]⁺ (loss of benzyl group) |

| 91 | [C₇H₇]⁺ (benzyl cation) - likely the base peak |

| 58 | [CH₂=N(CH₃)₂]⁺ |

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring the spectroscopic data discussed above.

NMR Spectroscopy

Caption: Workflow for NMR data acquisition and processing.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of N¹-Benzyl-N¹,N³-dimethyl-1,3-propanediamine.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock onto the deuterium signal of the solvent.

-

Tune and shim the instrument to achieve optimal magnetic field homogeneity.

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum. A typical experiment might involve 16 scans with a relaxation delay of 1-2 seconds.

-

Acquire the ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, more scans (e.g., 1024) and a longer relaxation delay may be necessary.

-

-

Data Processing:

-

Apply a Fourier transform to the raw data (Free Induction Decay).

-

Perform phase and baseline correction on the resulting spectra.

-

Reference the spectra to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

IR Spectroscopy

Caption: General workflow for Mass Spectrometry analysis.

-

Sample Preparation and Introduction:

-

Prepare a dilute solution of the sample in a volatile solvent such as methanol or acetonitrile.

-

For a volatile and thermally stable compound like this, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique. The sample is injected into the GC, where it is vaporized and separated from any impurities before entering the mass spectrometer.

-

Alternatively, direct infusion into an Electrospray Ionization (ESI) source can be used.

-

-

Ionization:

-

In GC-MS, Electron Ionization (EI) is commonly used. High-energy electrons bombard the molecules, causing them to ionize and fragment.

-

For ESI, the sample solution is sprayed into a chamber at high voltage, creating charged droplets from which ions are desolvated.

-

-

Mass Analysis and Detection:

-

The generated ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion, generating a mass spectrum.

-

Conclusion

The structural characterization of N¹-Benzyl-N¹,N³-dimethyl-1,3-propanediamine can be effectively achieved through a combination of NMR, IR, and Mass Spectrometry. This guide provides a comprehensive set of predicted data and standardized protocols to aid researchers in the synthesis, purification, and analysis of this compound. While the data presented herein is predictive, it offers a robust framework for the interpretation of experimentally acquired spectra.

References

-

PubChem. Benzyl(methyl)[3-(methylamino)propyl]amine. [Link]

- Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure Analysis of N1-Benzyl-N1,N3-dimethyl-1,3-propanediamine

Abstract

This technical guide provides a comprehensive framework for the crystal structure analysis of the novel compound N1-Benzyl-N1,N3-dimethyl-1,3-propanediamine. In the absence of pre-existing crystallographic data, this document serves as a procedural roadmap for researchers, scientists, and drug development professionals. It outlines the complete workflow, from the critical initial step of single-crystal growth to the final stages of structure solution, refinement, and in-depth analysis. The methodologies presented herein are grounded in established crystallographic principles and best practices, ensuring a robust and reliable structural determination. This guide emphasizes the causality behind experimental choices, providing the reader with not just a protocol, but a deeper understanding of the crystallographic process.

Introduction: Characterizing the Target Molecule

This compound is a substituted diamine with potential applications in various chemical and pharmaceutical contexts. A thorough understanding of its three-dimensional structure is paramount for elucidating its structure-activity relationships, guiding further molecular design, and understanding its solid-state properties.

While no experimental crystal structure has been reported for this specific molecule, we can infer some of its basic properties from related compounds and computational models.

| Property | Predicted/Inferred Value | Source |

| Molecular Formula | C12H20N2 | PubChem |

| Molecular Weight | 192.30 g/mol | PubChem |

| Hydrogen Bond Donors | 1 | PubChem |

| Hydrogen Bond Acceptors | 2 | PubChem |

| Rotatable Bonds | 6 | PubChem |

Table 1: Predicted Molecular Properties of this compound.[1]

The presence of a secondary amine, a tertiary amine, a flexible propyl chain, and an aromatic benzyl group suggests a molecule with significant conformational flexibility and the potential for various intermolecular interactions, including hydrogen bonding and π-stacking. These features will be critical considerations in both the crystallization process and the analysis of the final crystal packing.

The Gateway to Diffraction: Single-Crystal Growth

The journey to a crystal structure begins with the most crucial and often most challenging step: growing a high-quality single crystal. A suitable crystal should be of sufficient size (typically >0.1 mm in all dimensions), possess a highly ordered internal lattice, and be free from significant defects like twinning or cracks.[2] For a small molecule like this compound, which is likely to be a liquid or a low-melting solid at room temperature, crystallization from solution is the most common approach.

Causality of Solvent Selection

The choice of solvent is the most critical parameter in crystallization. The ideal solvent should exhibit moderate solubility for the compound of interest. Very high solubility will make it difficult to achieve the supersaturation required for crystal nucleation and growth, while very low solubility will simply result in the compound crashing out as an amorphous solid or microcrystalline powder.

A systematic solvent screening is the first and most vital step. This is typically done on a small scale, testing a range of solvents with varying polarities.

Crystallization Methodologies: A Step-by-Step Guide

Several techniques can be employed to achieve the slow, controlled precipitation necessary for single-crystal growth. The choice of method depends on the solubility characteristics of the compound and the properties of the chosen solvent system.

Protocol 1: Slow Evaporation

-

Dissolution: Dissolve the compound in a suitable solvent or solvent mixture at a concentration just below the saturation point.

-

Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, dust-free vial. This removes any particulate matter that could act as unwanted nucleation sites.

-

Controlled Evaporation: Cover the vial with a cap that has a small pinhole or with parafilm punctured with a needle. This allows for slow evaporation of the solvent.[3]

-

Incubation: Place the vial in a vibration-free environment, such as a dedicated crystallization chamber or a quiet corner of the lab.

-

Monitoring: Observe the vial periodically for the formation of crystals. The process can take anywhere from a few days to several weeks.

Protocol 2: Vapor Diffusion

This method is particularly useful when the compound is highly soluble in a volatile solvent.

-

Inner Solution: Prepare a concentrated solution of the compound in a small, open vial (e.g., a 1-dram vial).

-

Outer Reservoir: In a larger, sealable container (e.g., a 20 mL scintillation vial or a small beaker), place a larger volume of a miscible "anti-solvent" in which the compound is poorly soluble.[4]

-

Assembly: Place the inner vial containing the compound solution inside the larger container, ensuring the liquid levels are such that the inner vial will not tip over.

-

Sealing and Diffusion: Seal the outer container. The more volatile solvent from the inner vial will slowly diffuse into the outer reservoir, while the vapor of the anti-solvent will diffuse into the inner vial, gradually reducing the solubility of the compound and promoting crystallization.

Protocol 3: Slow Cooling

This technique is suitable for compounds whose solubility is highly dependent on temperature.

-

Saturated Solution: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature (below the solvent's boiling point).

-

Filtration: Filter the hot solution into a clean vial.

-

Controlled Cooling: Place the vial in an insulated container (e.g., a dewar flask filled with warm water or an insulated box) to allow for slow cooling to room temperature.

-

Low-Temperature Incubation: If crystals do not form at room temperature, the vial can be transferred to a refrigerator or freezer to further decrease the temperature and induce crystallization.

Caption: Workflow for single-crystal growth of a small molecule.

Probing the Lattice: Single-Crystal X-ray Diffraction

Once a suitable single crystal is obtained, the next step is to analyze it using X-ray diffraction. This non-destructive technique provides detailed information about the internal lattice of the crystal, including unit cell dimensions, bond lengths, and bond angles.[5]

The Workflow of Data Collection and Processing

The process of obtaining a final crystal structure from a single crystal involves several computational steps following the diffraction experiment.[6]

Caption: The workflow of single-crystal X-ray diffraction analysis.

Protocol 2: From Crystal to Data

-

Crystal Mounting: The selected crystal is carefully mounted on a goniometer head, often using a cryoloop and a small amount of cryoprotectant oil.[7] For data collection at low temperatures (typically 100 K), the crystal is flash-cooled in a stream of liquid nitrogen to minimize thermal motion and radiation damage.[7]

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated to collect diffraction data from all possible orientations.[8] The diffraction pattern, consisting of a series of spots of varying intensities, is recorded on a detector.

-

Data Integration and Scaling: The raw diffraction images are processed using specialized software. This involves identifying the diffraction spots, determining the unit cell parameters and space group, and integrating the intensities of each reflection. The data is then scaled and merged to produce a single file of unique reflections.[6]

-

Structure Solution: This is the process of solving the "phase problem" to generate an initial electron density map. For small molecules, direct methods are typically successful.

-

Structure Refinement: The initial model is refined against the experimental data. This is an iterative process where the atomic positions, displacement parameters, and other variables are adjusted to improve the agreement between the calculated and observed diffraction patterns.

-

Validation: The final refined structure is validated to ensure its chemical and crystallographic reasonability. This involves checking bond lengths, bond angles, and for any missed symmetry or other potential issues.[9][10]

Deciphering the Blueprint: Analysis of the Crystal Structure

The final output of a successful crystal structure determination is a Crystallographic Information File (CIF).[3][11] This file contains all the necessary information to describe the crystal structure, including unit cell parameters, atomic coordinates, and bond distances and angles.

Visualization of the Molecular Structure

Specialized software is used to visualize the crystal structure from the CIF. Programs like Mercury and Diamond are commonly used for this purpose.[12][13] A key representation is the thermal ellipsoid plot (e.g., an ORTEP diagram), where atoms are drawn as ellipsoids that represent their thermal motion. The size and shape of these ellipsoids can provide insights into the dynamics of the molecule in the crystal lattice.[5][14][15]

Intramolecular Geometry: Bond Lengths and Angles

The refined structure will provide precise measurements of all bond lengths and angles within the this compound molecule. This data should be compared with expected values from the literature for similar chemical fragments to validate the structure.

| Bond Type | Typical Length (Å) |

| C(sp³)-C(sp³) | 1.54 |

| C(sp³)-N(sp³) | 1.47 |

| C(ar)-C(ar) | 1.39 |

| C(sp³)-H | 1.09 |

| N-H | 1.01 |

Table 2: Typical Bond Lengths for Comparison.[1][16]

Any significant deviations from these values should be carefully examined, as they could indicate strain within the molecule or potential disorder in the crystal structure.

Conformational Analysis

The flexible propane-1,3-diamine chain and the rotatable benzyl group allow for a wide range of possible conformations. The crystal structure will reveal the specific conformation adopted by the molecule in the solid state. This conformation is a result of the interplay between intramolecular steric effects and the stabilizing intermolecular interactions within the crystal lattice.[17][18] Analysis of the torsion angles along the carbon-carbon and carbon-nitrogen bonds of the propane chain will be particularly informative.

Intermolecular Interactions and Crystal Packing

The way in which individual molecules pack together in the crystal is determined by a network of intermolecular interactions. For this compound, the following interactions are expected to be significant:

-

Hydrogen Bonding: The secondary amine (N-H) group is a hydrogen bond donor, and the two nitrogen atoms can act as hydrogen bond acceptors. These interactions are likely to play a dominant role in the crystal packing.[19][20]

-

van der Waals Forces: These non-specific interactions contribute to the overall stability of the crystal lattice.

-

π-π Stacking: The benzyl groups of adjacent molecules may engage in π-π stacking interactions, further stabilizing the crystal structure.

A thorough analysis of these interactions is crucial for understanding the solid-state properties of the material and can provide insights for the design of co-crystals or polymorphs with desired characteristics.[21][22]

Conclusion: From Data to Knowledge

The determination of the crystal structure of this compound provides a definitive and high-resolution picture of its molecular architecture in the solid state. This information is invaluable for a range of scientific disciplines, from fundamental chemical research to the rational design of new pharmaceutical agents. By following the systematic approach outlined in this guide, researchers can confidently navigate the process of single-crystal X-ray crystallography to unlock the structural secrets held within their compounds. The resulting structural data serves as a solid foundation for further computational and experimental studies, ultimately accelerating the pace of scientific discovery and innovation.

References

-

Hall, S. R., Allen, F. H., & Brown, I. D. (1991). The Crystallographic Information File (CIF): a new standard archive file for crystallography. Acta Crystallographica Section A: Foundations of Crystallography, 47(6), 655-685. [Link]

-

Scott, J. P., & Clayden, J. (2021). Conformationally-controlled linear and helical hydrocarbons bearing extended side-chains. Nature Communications, 12(1), 5724. [Link]

-

PubChem. (n.d.). N1-Benzylbenzene-1,2-diamine. National Center for Biotechnology Information. Retrieved from [Link]

-

University of Göttingen. (n.d.). Methods in Chemistry III – Part 1. Retrieved from [Link]

-

Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155. [Link]

-

Crystal Impact. (n.d.). Diamond - Crystal and Molecular Structure Visualization. Retrieved from [Link]

-

Grzelak, A., et al. (2023). Polymorphism, Intermolecular Interactions, and Properties of Primary Amines at High Pressure. Crystal Growth & Design. [Link]

-

Cambridge Crystallographic Data Centre. (n.d.). Validation of Experimental Crystal Structures. Retrieved from [Link]

-

University of Cambridge. (n.d.). Discussion: Description of the Structure. Department of Earth Sciences. Retrieved from [Link]

-

MolView. (n.d.). MolView. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2018, April 10). Bond Strength and Bond Length [Video]. YouTube. [Link]

-

ChemBK. (2024, April 9). N-benzylbenzene-1,4-diamine. Retrieved from [Link]

-

Varfolomeeva, Y. N., & Virovets, A. V. (2021). Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. Crystals, 11(8), 947. [Link]

-

Allinger, N. L. (1976). Conformational analysis. LVII. The calculation of the conformational structures of hydrocarbons by the Westheimer-Hendrickson-Wiberg method. Journal of the American Chemical Society, 98(25), 8127-8134. [Link]

-

Cambridge Crystallographic Data Centre. (n.d.). A short guide to Crystallographic Information Files. Retrieved from [Link]

-

PubChem. (n.d.). N-Benzylethylenediamine. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemistry LibreTexts. (2014, July 31). 1.14: Summary- Hybridization, Bond Lengths, Bond Strengths, and Bond Angles. Retrieved from [Link]

-

Francis, C. (n.d.). CHAPTER 3: CONFORMATIONAL ANALYSIS OF ALKANES AND CYCLOALKANES. Retrieved from [Link]

-

ResearchGate. (2020, May 8). What are the freely available crystal-structure visualization softwares? [Forum post]. Retrieved from [Link]

-

Kuleshova, L. N., & Zorky, P. M. (2018). Weak interactions in crystals: old concepts, new developments. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 74(3), 251-265. [Link]

-

Cambridge Crystallographic Data Centre. (n.d.). Short Guide to CIFs. Retrieved from [Link]

-

van de Streek, J., & Neumann, M. A. (2014). Validation of experimental molecular crystal structures with dispersion-corrected density functional theory calculations. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 70(6), 1020-1033. [Link]

-

Avogadro. (n.d.). Avogadro - Free cross-platform molecular editor. Retrieved from [Link]

-

Brown, I. D. (1992). CIF (Crystallographic Information File): A Standard for Crystallographic Data Interchange. Journal of Chemical Information and Computer Sciences, 32(4), 376-378. [Link]

-

Eliel, E. L., & Kandasamy, D. (1982). Flexible molecules with defined shape. Part 5. Conformational analysis of 2,4,6,n-polymethylated alkane derivatives. Journal of the Chemical Society, Perkin Transactions 2, 1621-1628. [Link]

-

Wikipedia. (n.d.). Bond length. Retrieved from [Link]

-

ResearchGate. (n.d.). A Convenient Synthesis and Spectral Studies of Diamines Derivatives. Retrieved from [Link]

-

Aakeröy, C. B., & Bryce, D. L. (2017). Intermolecular interactions in molecular crystals: what's in a name?. Faraday discussions, 203, 9-34. [Link]

-

van de Streek, J., & Neumann, M. A. (2014). Validation of experimental molecular crystal structures with dispersion-corrected density functional theory calculations [Figure 1]. ResearchGate. Retrieved from [Link]

-

BigChem. (n.d.). Conformational Analysis. Retrieved from [Link]

-

ResearchGate. (n.d.). TABLE 3 . Bond lengths, angles, and torsion angles ( a ) Bond length. Retrieved from [Link]

-

International Union of Crystallography. (1995). A Guide to CIF for Authors. Retrieved from [Link]

-

RCSB PDB. (n.d.). Molecular Graphics Software. Retrieved from [Link]

-

Spek, A. L. (1998). Single-crystal structure validation with the program PLATON. Journal of Applied Crystallography, 31(2), 307-310. [Link]

-

Ataman Kimya. (n.d.). DIBENZYL AMINE. Retrieved from [Link]

-

Wang, Y., et al. (2020). Review of the Intermolecular Interactions in Energetic Molecular Cocrystals. Crystal Growth & Design, 20(10), 6891-6906. [Link]

-

Burnett, M. N., & Johnson, C. K. (1996). ORTEP-III: Oak Ridge Thermal Ellipsoid Plot Program for crystal structure illustrations. Oak Ridge National Laboratory. [Link]

-

Taylor & Francis. (n.d.). Thermal ellipsoids – Knowledge and References. Retrieved from [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. journals.iucr.org [journals.iucr.org]

- 3. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 4. MolView [molview.org]

- 5. Discussion: Description of the Structure [pd.chem.ucl.ac.uk]

- 6. m.youtube.com [m.youtube.com]

- 7. chembk.com [chembk.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Structure validation in chemical crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 10. platonsoft.nl [platonsoft.nl]

- 11. iucr.org [iucr.org]

- 12. Diamond - Crystal and Molecular Structure Visualization [crystalimpact.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 15. Thermal Ellipsoids [cgl.ucsf.edu]

- 16. Bond length - Wikipedia [en.wikipedia.org]

- 17. Conformationally-controlled linear and helical hydrocarbons bearing extended side-chains - PMC [pmc.ncbi.nlm.nih.gov]

- 18. marcia.iqm.unicamp.br [marcia.iqm.unicamp.br]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Weak interactions in crystals: old concepts, new developments - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. pubs.acs.org [pubs.acs.org]

The Multifaceted Biological Activities of N-Benzylated 1,3-Propanediamines: A Technical Guide for Drug Discovery

Foreword

In the landscape of modern medicinal chemistry, the privileged scaffold of 1,3-propanediamine and its derivatives continues to yield compounds of significant therapeutic interest. The introduction of a benzyl group onto the nitrogen atom of this flexible diamine backbone, creating N-benzylated 1,3-propanediamines, has unlocked a diverse array of biological activities. This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the synthesis, mechanisms of action, and structure-activity relationships (SAR) of these versatile molecules. We will delve into their potential as anticancer and antimicrobial agents, offering field-proven insights and detailed experimental protocols to empower further investigation and development in this promising area of research.

Introduction: The Chemical Versatility of N-Benzylated 1,3-Propanediamines

N-Benzylated 1,3-propanediamines are a class of organic compounds characterized by a central three-carbon diamine chain with at least one nitrogen atom substituted with a benzyl group. This structural motif offers a unique combination of a flexible aliphatic linker and a rigid, aromatic moiety. The propanediamine core provides two basic nitrogen centers, capable of forming hydrogen bonds and coordinating with metal ions, while the benzyl group introduces hydrophobicity and potential for π-π stacking interactions. This duality in their chemical nature is a key determinant of their diverse biological activities.

The general structure of an N-benzylated 1,3-propanediamine allows for extensive chemical modification at several positions:

-

The Benzyl Ring: Substitution on the aromatic ring can modulate electronic properties, lipophilicity, and steric hindrance, significantly impacting biological activity.

-

The Amine Groups: The nitrogen atoms can be mono- or di-benzylated, and the non-benzylated amine can be further substituted, influencing the compound's polarity and basicity.

-

The Propane Backbone: Modifications to the three-carbon chain can alter the spatial relationship between the two nitrogen atoms, affecting their ability to interact with biological targets.

This inherent modularity makes N-benzylated 1,3-propanediamines an attractive scaffold for combinatorial chemistry and lead optimization in drug discovery.

Synthetic Strategies: Accessing the N-Benzylated 1,3-Propanediamine Scaffold

A robust and versatile synthetic route is paramount for exploring the chemical space of N-benzylated 1,3-propanediamines. Reductive amination stands out as a highly effective and widely used method for their preparation.[1][2][3][4][5] This one-pot reaction typically involves the condensation of an appropriate aldehyde or ketone with an amine to form an imine or enamine intermediate, which is then reduced in situ to the desired amine.

General Protocol for Reductive Amination

This protocol describes a general method for the synthesis of mono-N-benzylated 1,3-propanediamines.

Materials:

-

1,3-Propanediamine

-

Substituted Benzaldehyde

-

Sodium borohydride (NaBH₄) or Sodium cyanoboorohydride (NaBH₃CN)[1]

-

Methanol or Ethanol

-

Dichloromethane or Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Imine Formation: In a round-bottom flask, dissolve the substituted benzaldehyde (1 equivalent) in methanol. Add 1,3-propanediamine (1.1-1.5 equivalents) dropwise at room temperature with stirring. The reaction is typically stirred for 1-4 hours to allow for the formation of the imine intermediate.

-

Reduction: Cool the reaction mixture in an ice bath. Cautiously add sodium borohydride (1.5-2 equivalents) portion-wise, maintaining the temperature below 10 °C. The use of NaBH₃CN is advantageous as it is more selective for the imine over the aldehyde, allowing for a one-pot reaction from the start.[2]

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, quench the reaction by the slow addition of water. Remove the methanol under reduced pressure using a rotary evaporator.

-

Extraction: To the aqueous residue, add dichloromethane or ethyl acetate and a saturated solution of sodium bicarbonate to neutralize any remaining acid and to basify the amines for better extraction into the organic layer. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer two more times with the organic solvent.

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: The crude N-benzylated 1,3-propanediamine can be purified by column chromatography on silica gel or by distillation under reduced pressure.

Anticancer Activity: Targeting the Machinery of Cell Proliferation and Survival

A significant body of research has highlighted the potential of N-benzylated 1,3-propanediamines and their derivatives as potent anticancer agents. Their mechanisms of action are multifaceted and can involve direct interaction with DNA or the inhibition of key cellular enzymes involved in cancer progression.

Mechanism of Action: USP1/UAF1 Deubiquitinase Inhibition

One of the most promising anticancer mechanisms for this class of compounds is the inhibition of the ubiquitin-specific protease 1 (USP1) in complex with its cofactor UAF1 (USP1-associated factor 1).[6][7][8][9][10] The USP1/UAF1 complex is a key regulator of the DNA damage response, and its inhibition has been shown to be a viable strategy for cancer therapy.[6][8][9]

USP1/UAF1 has two critical substrates: monoubiquitinated Fanconi anemia complementation group D2 protein (FANCD2) and monoubiquitinated proliferating cell nuclear antigen (PCNA).[8][9] Deubiquitination of these substrates by USP1/UAF1 is essential for the proper functioning of the Fanconi anemia (FA) pathway of DNA interstrand crosslink repair and translesion synthesis (TLS), respectively.[6][8]

Inhibition of USP1/UAF1 by N-benzylated pyrimidine derivatives leads to the accumulation of ubiquitinated FANCD2 and PCNA.[6] This accumulation disrupts the DNA damage response, leading to increased sensitivity to DNA damaging agents like cisplatin and ultimately, cancer cell death.[6][7] Furthermore, the USP1/UAF1 complex promotes homologous recombination (HR)-mediated double-strand break repair, and its inhibition can suppress this critical repair pathway.[9]

Structure-Activity Relationship (SAR) for Antimicrobial Activity

The antimicrobial efficacy of N-benzylated 1,3-propanediamines is highly dependent on their chemical structure.

-

Lipophilicity: A balance between hydrophilicity and lipophilicity is crucial. Increased lipophilicity, often achieved by adding non-polar substituents to the benzyl ring, can enhance membrane interaction, but excessive lipophilicity can lead to poor aqueous solubility and reduced bioavailability. [11]* Cationic Character: The presence of at least one protonatable amine is generally required for the initial electrostatic interaction with the bacterial membrane.

-

Substitution Pattern: The position and nature of substituents on the benzyl ring significantly influence activity. For example, halogen substitutions have been shown to enhance antimicrobial potency. [12][13][14]

Compound Class Key Structural Features MIC (µg/mL) Target Organism Reference N,N-dibenzyl-cyclohexane-1,2-diamines Dichloro substitution on benzyl rings 0.0005 - 0.032 Gram-positive & Gram-negative bacteria [12] 1,3-bis(aryloxy)propan-2-amines Chloro or naphthyl substitutions 2.5 - 10 Gram-positive bacteria (including MRSA) [15] N¹-benzyl-1,6-dihydro-1,3,5-triazine-2,4-diamines Varied benzyl substitutions Zone of inhibition comparable to antibiotics M. smegmatis, S. aureus [14] | Benzyl bromides | Bromo substitution on benzyl ring | 0.25 - 4 | S. aureus, S. pyogenes, C. albicans | [13]|

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a standard laboratory procedure used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism. [1] Materials:

-

Bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

N-benzylated 1,3-propanediamine derivatives (dissolved in DMSO)

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Microplate reader

Procedure:

-

Compound Preparation: Prepare serial twofold dilutions of the test compounds in CAMHB in a 96-well plate.

-

Inoculum Preparation: Prepare a bacterial suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted compounds. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm with a microplate reader.

Future Perspectives and Conclusion

N-benzylated 1,3-propanediamines represent a versatile and promising class of compounds with a broad spectrum of biological activities. Their modular structure allows for extensive synthetic modification, enabling the fine-tuning of their pharmacological properties. The elucidation of their mechanisms of action, particularly as inhibitors of the USP1/UAF1 deubiquitinase complex in cancer and as disruptors of the bacterial cell membrane, provides a solid foundation for rational drug design.

Future research in this area should focus on:

-

Expanding the Structure-Activity Relationship: Systematic exploration of a wider range of substituents on both the benzyl ring and the diamine backbone will be crucial for identifying more potent and selective compounds.

-

Mechanism of Action Studies: Further investigation into the specific intracellular targets and signaling pathways affected by these compounds will provide a more comprehensive understanding of their biological effects.

-

In Vivo Efficacy and Safety: Promising lead compounds should be advanced to in vivo models to assess their therapeutic efficacy, pharmacokinetic properties, and toxicological profiles.

References

- Chen, Y., et al. (2014). A selective USP1-UAF1 inhibitor links deubiquitination to DNA damage responses.

- Liang, Q., et al. (2014).

- Ovejero, S., et al. (2013). USP1 deubiquitinase: cellular functions, regulatory mechanisms and emerging potential as target in cancer therapy. PubMed Central.

- ResearchGate. (n.d.). IC50 values of the most active derivatives in some cancerous cell lines.

- Murai, J., et al. (2011).

- ResearchGate. (n.d.). A selective USP1–UAF1 inhibitor links deubiquitination to DNA damage responses | Request PDF.

- Singh, R., et al. (2025). Structure-Activity Relationship (SAR) Analysis of Newly Synthesized Antimicrobial Agents.

- ResearchGate. (n.d.). IC 50 values (mmol/L) of compounds 3a-j against three human cancer cell...

- ResearchGate. (n.d.). Membrane‐destabilizing and intracellular effects of antimicrobial...

- ResearchGate. (n.d.). IC 50 value for tested compounds 5a-5k against cancer cell lines.

- de Almeida, M. V., et al. (2002). Synthesis of Platinum Complexes from N-Benzyl-1,3-Propane-diamine Derivatives, Potential Antineoplastic Agents.

- de la Torre, G., et al. (2023). (S)-N1,N3-Dibenzyl-1-cyclohexyl-N1,N3-bis((R)-1-phenylethyl)propane-1,3-diamine. MDPI.

- Unveiling mechanisms of antimicrobial peptide: Actions beyond the membranes disruption. (2023). PMC.

- Dexter, H. L., et al. (2014). Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. PubMed.

- de Almeida, M. V., et al. (2002). Synthesis of Platinum Complexes from N-Benzyl-1,3-Propanediamine Derivatives, Potential Antineoplastic Agents. MDPI.

- Sani, M. A., & Henriques, S. T. (2020). Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs. Intracellular Mechanisms. Frontiers.

- Reductive Amin

- Hurdle, J. G., et al. (2011).

- Kumar, V., et al. (2010).

- ResearchGate. (n.d.). (PDF) Cleaner and Efficient Green Chemistry Synthesis of N,N´-Dibenzyl or N,N´-(2-Hydroxybenzyl)-Ethane-1,2-Diamine,-Propane-1,3-Diamine and -1,3-Diamino-2-Propanol.

- de Almeida, L. G., et al. (2019). Antibacterial activity of synthetic 1,3‐bis(aryloxy)propan‐2‐amines against Gram‐positive bacteria. NIH.

- Reductive Amination, and How It Works. (2017). Master Organic Chemistry.

- Synthesis of Amines. (2024). Chemistry LibreTexts.

- BenchChem. (n.d.). discovery and history of N-Benzyl-N-butylpropane-1,3-diamine. BenchChem.

- Synthesis of Amines. (n.d.). Jack Westin.

- N-benzylpropane-1,3-diamine. (n.d.). PubChem.

- Al-Salahi, R., et al. (2016).

- ResearchGate. (n.d.). (PDF) Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs. Intracellular Mechanisms.

- Synthesis of Amines by Reductive Amin

-

Wang, Y., et al. (2016). Synthesis and structure-activity relationship study of diaryl[d,f]d[6][8]iazepines as potential anti-cancer agents. PubMed.

- A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetast

- Wang, M., et al. (2011). Synthesis and antimicrobial activity of N¹-benzyl or N¹-benzyloxy-1,6-dihydro-1,3,5-triazine-2,4-diamines. PubMed.

- Al-Suwaidan, I. A., et al. (2022). Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors. MDPI.

- ResearchGate. (n.d.). Structure-activity relationship (SAR) study and design strategies of nitrogen-containing heterocyclic moieties for their anticancer activities.

- Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). MDPI.

Sources

- 1. Reductive Amination - Chemistry Steps [chemistrysteps.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. jackwestin.com [jackwestin.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. A selective USP1-UAF1 inhibitor links deubiquitination to DNA damage responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A selective USP1-UAF1 inhibitor links deubiquitination to DNA damage responses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. USP1 deubiquitinase: cellular functions, regulatory mechanisms and emerging potential as target in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The USP1/UAF1 Complex Promotes Double-Strand Break Repair through Homologous Recombination - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis, antimicrobial activity and structure-activity relationship study of N,N-dibenzyl-cyclohexane-1,2-diamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and antimicrobial activity of N¹-benzyl or N¹-benzyloxy-1,6-dihydro-1,3,5-triazine-2,4-diamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Antibacterial activity of synthetic 1,3‐bis(aryloxy)propan‐2‐amines against Gram‐positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]

The Unexplored Potential of N1-Benzyl-N1,N3-dimethyl-1,3-propanediamine in Coordination Chemistry: A Technical Guide

Abstract

This technical guide delves into the role of N1-Benzyl-N1,N3-dimethyl-1,3-propanediamine as a ligand in coordination chemistry. While direct experimental data on the coordination complexes of this specific ligand is limited in published literature, this paper serves as a comprehensive overview of its potential, drawing upon the well-established chemistry of its structural analogs. We will explore its synthesis, predict its coordination behavior with various metal ions, and propose potential applications in catalysis and drug development. This guide is intended for researchers, scientists, and drug development professionals interested in the design of novel ligands and metal complexes with tailored properties.

Introduction: The Promise of Asymmetrically Substituted Diamines

1,3-Propanediamines are a versatile class of bidentate ligands that form stable six-membered chelate rings with a wide range of metal ions.[1] The coordination chemistry of simple 1,3-propanediamines, such as 1,3-diaminopropane (pn), is well-documented, with applications ranging from the synthesis of heterobimetallic complexes to the development of potential anticancer agents.[2][3] The introduction of substituents on the nitrogen atoms of the diamine backbone allows for the fine-tuning of the steric and electronic properties of the resulting metal complexes, thereby influencing their stability, reactivity, and potential applications.[4][5]

This compound is an asymmetrically substituted diamine featuring a bulky, lipophilic benzyl group on one nitrogen and a methyl group, while the other nitrogen is monosubstituted with a methyl group. This unique substitution pattern is expected to impart distinct coordination properties compared to its symmetrically substituted counterparts. The presence of the benzyl group can introduce significant steric hindrance, influencing the coordination geometry and the accessibility of the metal center. Furthermore, the increased lipophilicity conferred by the benzyl group could enhance the solubility of its metal complexes in non-polar solvents and potentially facilitate their transport across biological membranes, a desirable property for therapeutic applications.[3]

This guide will first outline a plausible synthetic route for this compound based on established methodologies for the synthesis of related diamines.[6] Subsequently, we will explore its potential coordination modes and the types of metal complexes it is likely to form by drawing parallels with the known coordination chemistry of N-benzyl-1,3-propanediamine and N,N-dimethyl-1,3-propanediamine.[7][8] Finally, we will discuss potential applications for these yet-to-be-synthesized complexes, particularly in the realms of asymmetric catalysis and as potential anticancer agents.

Synthesis of this compound

Proposed Synthetic Pathway

A logical retrosynthetic analysis suggests starting from a commercially available and differentially protected 1,3-propanediamine or by sequential alkylation of 1,3-diaminopropane. A more controlled and likely higher-yielding method would involve the use of protecting groups to ensure the desired substitution pattern.

dot

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol (Hypothetical)

The following is a hypothetical, step-by-step protocol for the synthesis of this compound. This protocol is based on well-established procedures for the N-alkylation of amines.

Step 1: Synthesis of N-Benzyl-1,3-propanediamine

-

To a solution of 1,3-diaminopropane (excess, e.g., 5 equivalents) in a suitable solvent such as ethanol, add benzyl chloride (1 equivalent) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 24-48 hours. The excess diamine acts as both a reactant and a base to neutralize the HCl formed.

-

Remove the solvent under reduced pressure.

-

Purify the resulting residue by distillation or column chromatography to isolate N-benzyl-1,3-propanediamine.

Step 2: Synthesis of N1-Benzyl-N,N'-dimethyl-1,3-propanediamine

-

To a solution of N-benzyl-1,3-propanediamine (1 equivalent) in formic acid, add formaldehyde (excess, e.g., 3 equivalents).

-

Heat the reaction mixture to reflux for 12-24 hours (Eschweiler-Clarke reaction).

-

Cool the reaction mixture and basify with a strong base (e.g., NaOH) to a pH > 10.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Dry the organic layer over an anhydrous salt (e.g., MgSO4), filter, and remove the solvent under reduced pressure to yield N1-benzyl-N,N'-dimethyl-1,3-propanediamine.

Step 3: Synthesis of this compound

-

Dissolve N1-benzyl-N,N'-dimethyl-1,3-propanediamine (1 equivalent) in a polar aprotic solvent such as acetonitrile.

-

Add a non-nucleophilic base (e.g., potassium carbonate) to the solution.

-

Add methyl iodide (1 equivalent) dropwise and stir the reaction at room temperature until the starting material is consumed (monitored by TLC or GC-MS).

-